![molecular formula C10H13ClN2 B1466561 1-[(2-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1491610-74-2](/img/structure/B1466561.png)

1-[(2-Chlorophenyl)methyl]azetidin-3-amine

Overview

Description

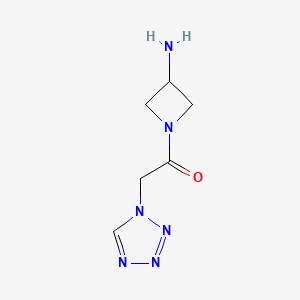

“1-[(2-Chlorophenyl)methyl]azetidin-3-amine” is a chemical compound . It is used in the synthesis of ketamine , a drug used in both veterinary and human medicine .

Synthesis Analysis

The synthesis of ketamine, which uses “this compound”, has been done in five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ketamine from “this compound” include a reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .Scientific Research Applications

Azetidines and Their Reactivity

Azetidines, including derivatives such as 1-[(2-Chlorophenyl)methyl]azetidin-3-amine, are four-membered azaheterocycles known for their thermal stability and ease of handling. These compounds can undergo reactions with electrophiles and nucleophiles, leading to various useful products like amides, alkenes, and amines. Azetidines serve as precursors for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. They can be synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes. The versatility of azetidines makes them valuable in the synthesis of complex molecules, including β-lactams, which are critical in the development of antibacterial agents and other pharmacologically active compounds (Singh, D’hooghe, & Kimpe, 2008).

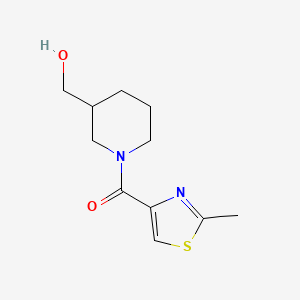

Azetidin-2-ones and Pharmacological Potential

Azetidin-2-ones, closely related to azetidines, have shown promise in pharmacological research. Novel azetidin-2-one derivatives synthesized from specific reactions have been explored for their anti-inflammatory activity, demonstrating significant results compared to standard drugs like indomethacin. This highlights the potential of azetidin-2-one derivatives in developing new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013). Moreover, azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their antidepressant and nootropic activities, suggesting the utility of the azetidinone skeleton in central nervous system (CNS) drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

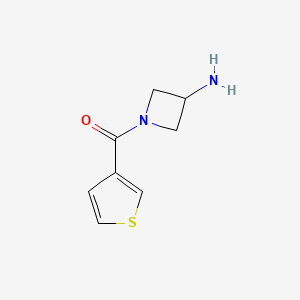

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of azetidin-2-one derivatives have been a subject of research, indicating their potential as antimicrobial agents. A study focusing on novel benzimidazole derivatives incorporating azetidin-2-one demonstrated their efficacy against various microbial strains, suggesting a pathway for the development of new antimicrobial agents (Ansari & Lal, 2009). Similarly, the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have shown promising antibacterial and antifungal activities, further supporting their potential in antimicrobial drug development (Mistry & Desai, 2006).

Safety and Hazards

Future Directions

properties

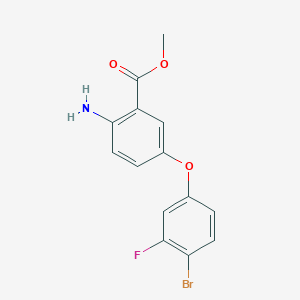

IUPAC Name |

1-[(2-chlorophenyl)methyl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQQHRPNFRSQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)

![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)